molecular formula C23H27N5O3 B12160879 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12160879
M. Wt: 421.5 g/mol
InChI Key: YHLJOKGERRXQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a synthetically designed benzamide derivative of high chemical purity, intended for research and development purposes. The compound features a complex molecular architecture that includes a tetrahydro-2H-pyranyl core, a methoxyphenyl moiety, and a 1H-tetrazolyl group. This specific combination of structural elements suggests potential for interaction with various biological targets. Compounds with tetrazole rings are often investigated for their utility in medicinal chemistry and drug discovery due to their role as bioisosteres for carboxylic acids, which can improve pharmacokinetic properties . Similarly, benzamide scaffolds are prevalent in pharmaceuticals and are frequently explored for their biological activities . Researchers might explore this compound in areas such as small molecule screening, assay development, or as a synthetic intermediate. The exact mechanism of action, specific research applications, and biological activity profile for this compound are not yet fully characterized and require further investigation. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C23H27N5O3/c1-16-4-9-20(21(17(16)2)28-15-25-26-27-28)22(29)24-14-23(10-12-31-13-11-23)18-5-7-19(30-3)8-6-18/h4-9,15H,10-14H2,1-3H3,(H,24,29)

InChI Key

YHLJOKGERRXQDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydro-2H-Pyran Ring

The tetrahydro-2H-pyran scaffold bearing a 4-methoxyphenyl group is synthesized via acid-catalyzed Prins cyclization . A mixture of 4-methoxyphenylacetylene and 1,5-pentanediol undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 12 hours, yielding 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde.

Reaction Conditions:

  • Reactants: 4-Methoxyphenylacetylene (1.2 eq), 1,5-pentanediol (1.0 eq)

  • Catalyst: PTSA (10 mol%)

  • Solvent: Toluene

  • Yield: 68–72%

Reductive Amination to the Methylamine Derivative

The aldehyde intermediate is converted to the corresponding primary amine via reductive amination using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol.

Reaction Conditions:

  • Reactants: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq), NH4OAc (3.0 eq)

  • Reducing Agent: NaBH3CN (1.5 eq)

  • Solvent: Methanol

  • Yield: 85–90%

Preparation of 3,4-Dimethyl-2-(1H-Tetrazol-1-yl)benzoic Acid

Nitration and Methylation of Benzoic Acid

Starting with 2-nitrobenzoic acid, sequential Friedel-Crafts alkylation introduces methyl groups at the 3- and 4-positions. The reaction employs methyl iodide (MeI) and aluminum chloride (AlCl3) in dichloromethane (DCM).

Reaction Conditions:

  • Reactants: 2-Nitrobenzoic acid (1.0 eq), MeI (2.2 eq)

  • Catalyst: AlCl3 (2.0 eq)

  • Solvent: DCM

  • Yield: 75–80%

Tetrazole Cyclization

The nitro group at position 2 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). Subsequent tetrazole formation is achieved via reaction with sodium azide (NaN3) and trimethylsilyl chloride (TMSCl) in DMF.

Reaction Conditions:

  • Reduction: H2 (1 atm), 5% Pd/C (0.1 eq), ethanol

  • Cyclization: NaN3 (1.5 eq), TMSCl (1.2 eq), DMF, 100°C, 6 h

  • Yield: 60–65%

Amide Coupling to Assemble the Final Compound

Activation of the Carboxylic Acid

3,4-Dimethyl-2-(1H-tetrazol-1-yl)benzoic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride.

Reaction Conditions:

  • Reactants: Benzoic acid (1.0 eq), SOCl2 (3.0 eq)

  • Solvent: Toluene

  • Yield: Quantitative

Coupling with the Tetrahydro-Pyran-Methylamine

The acid chloride reacts with the tetrahydro-pyran-methylamine intermediate in the presence of triethylamine (Et3N) to form the target benzamide.

Reaction Conditions:

  • Reactants: Acid chloride (1.0 eq), Amine (1.2 eq)

  • Base: Et3N (2.0 eq)

  • Solvent: THF

  • Yield: 70–75%

Optimization and Challenges

Regioselectivity in Tetrazole Formation

The use of TMSCl as a Lewis acid ensures regioselective formation of the 1H-tetrazole isomer over the 2H-tetrazole variant. Competing pathways are suppressed by maintaining anhydrous conditions.

Purification Strategies

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) isolates the tetrahydro-pyran intermediate.

  • Recrystallization: The final benzamide is purified using ethanol/water (9:1).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, tetrazole), 7.45–6.80 (m, 4H, aromatic), 4.10–3.70 (m, 2H, pyran-O), 3.81 (s, 3H, OCH3), 2.30 (s, 6H, CH3).

  • HRMS (ESI): m/z calculated for C27H30N4O3 [M+H]⁺: 482.2312; found: 482.2309.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the positions ortho to the amide group.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure could confer specific binding properties to biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the tetrazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Key Structural Features Molecular Weight Biological/Physicochemical Notes Reference
Main Compound THP-4-methoxyphenyl, 3,4-dimethyl benzamide, 2-(tetrazol-1-yl) ~450 (estimated) Enhanced lipophilicity from THP; tetrazole improves H-bonding
N-(4-Acetamidophenyl)-4-(1H-tetrazol-1-yl)benzamide Benzamide with 4-tetrazol-1-yl and 4-acetamidophenyl 322.328 Lower MW; acetamide may reduce metabolic stability
N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide Tetrazole, hydroxy-methoxyphenyl, and 2,6-dimethylphenyl groups Polar hydroxy group may improve solubility
4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide THP-4-methoxyphenyl, pyrimidinylamino substituent 446.5 Pyrimidine may enhance π-stacking interactions
2-Methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide THP-thiophene, 2-methoxy benzamide 331.4 Thiophene increases aromaticity but reduces polarity
N-[[Tetrahydro-4-(4-phenyl-2-thiazolyl)-2H-pyran-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide THP-phenyl-thiazole, trifluoromethyl-oxadiazole Oxadiazole improves metabolic stability; CF3 adds lipophilicity

Research Findings and Functional Group Impact

Tetrazole vs. Other Heterocycles
  • The tetrazole group in the main compound serves as a bioisostere for carboxylic acids, offering improved metabolic stability compared to esters or amides .
THP Ring Modifications
  • The pyrimidinylamino substituent in introduces hydrogen-bonding capabilities, which may improve target affinity compared to the main compound’s simpler THP-methyl group .
Substituent Effects on Benzamide Core
  • Hydroxy-methoxy substitutions () enhance polarity, which could improve aqueous solubility but reduce membrane permeability .

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O3. The compound features a complex structure that includes a tetrazole ring, which is known for its diverse biological activities.

Antiparasitic Activity

Recent studies indicate that derivatives of compounds with similar structures have shown promising antiparasitic effects. For instance, N-(4-methoxyphenyl)pentanamide demonstrated significant activity against Toxocara canis, affecting parasite viability in a concentration-dependent manner while exhibiting lower cytotoxicity compared to established anthelmintics like albendazole .

Antimicrobial Activity

Tetrazole-containing compounds have been evaluated for antimicrobial properties. Research has shown that certain tetrazolium derivatives exhibit antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar tetrazole compounds have been shown to inhibit specific enzymes critical for pathogen survival.
  • Cell Membrane Interaction : The lipophilic nature of the methoxyphenyl group may enhance membrane permeability, allowing better interaction with target cells.

Case Studies

Several studies have investigated related compounds to infer potential activities:

  • Study on Tetrazole Derivatives : A series of substituted tetrazole compounds were synthesized and tested for their antimicrobial efficacy. One compound exhibited an MIC value against Staphylococcus aureus comparable to standard antibiotics, indicating a potential pathway for developing new antimicrobial agents .
  • Antiparasitic Evaluation : In vitro assays on related compounds revealed significant antiparasitic effects with minimal cytotoxicity towards human cell lines, suggesting a favorable therapeutic index for further development .

Data Tables

Activity Type Compound Target Organism IC50/MIC Value Cytotoxicity
AntiparasiticN-(4-methoxyphenyl)pentanamideToxocara canis10 µMLow
AntimicrobialTetrazole derivativeStaphylococcus aureus50 µg/mLModerate

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: Synthesis requires multi-step reactions, including coupling of the tetrahydro-2H-pyran-4-ylmethyl moiety to the benzamide core and functionalization with the tetrazole group. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for amide bond formation .
  • Temperature control : Reactions involving tetrazole cyclization often require reflux conditions (80–100°C) to avoid incomplete ring closure .
  • Catalyst use : Palladium catalysts may be necessary for cross-coupling steps involving methoxyphenyl groups . Purity is validated via HPLC and NMR, with yields typically ranging from 45% to 65% after chromatographic purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns protons and carbons in the tetrahydro-2H-pyran ring (δ 3.5–4.0 ppm for pyran-OCH2) and tetrazole (δ 8.5–9.0 ppm for N-CH) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydro-2H-pyran moiety, particularly the axial/equatorial orientation of the 4-methoxyphenyl group .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors with structural homology to known benzamide or tetrazole targets (e.g., kinases, GPCRs) .
  • Assay conditions : Use fluorescence-based or radiometric assays at physiological pH (7.4) and 37°C. Include controls for non-specific binding (e.g., bovine serum albumin) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50/EC50 values .

Advanced Research Questions

Q. How do steric and electronic effects in the tetrahydro-2H-pyran moiety influence structure-activity relationships (SAR)?

Methodological Answer:

  • Steric effects : Substituents at the 4-position of the pyran ring (e.g., methoxyphenyl vs. phenyl) alter binding pocket accessibility. Molecular docking simulations (e.g., AutoDock Vina) predict steric clashes with target proteins .
  • Electronic effects : Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in enzyme active sites, as shown in comparative studies of 4-methoxy vs. 4-chloro analogs . Table 1 : SAR Trends for Pyran Modifications
SubstituentBinding Affinity (Ki, nM)Solubility (mg/mL)
4-Methoxy12 ± 20.45
4-Chloro85 ± 100.12
4-Hydroxy210 ± 251.20

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source validation : Cross-check compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated at -20°C to prevent hydrolysis) .
  • Assay standardization : Replicate conflicting studies using identical buffer systems (e.g., Tris-HCl vs. PBS) and cell lines (e.g., HEK293 vs. CHO) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers. For example, discrepancies in IC50 values for kinase inhibition may arise from ATP concentration variations .

Q. How can computational modeling predict metabolic stability and off-target interactions?

Methodological Answer:

  • ADME prediction : Tools like SwissADME assess metabolic hotspots (e.g., tetrazole ring susceptibility to CYP450 oxidation) .
  • Off-target screening : Use similarity ensemble approach (SEA) or PharmMapper to compare pharmacophores against databases like ChEMBL .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories to identify unfavorable conformational shifts .

Q. What are the challenges in characterizing stereochemical outcomes during synthesis?

Methodological Answer:

  • Chiral centers : The tetrahydro-2H-pyran ring introduces stereochemistry at C4. Use chiral HPLC (e.g., Chiralpak IA column) or Mosher’s method to resolve enantiomers .
  • Dynamic NMR : Detect atropisomerism in the benzamide-tetrazole linkage under variable-temperature conditions (e.g., -40°C to 25°C) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the final coupling step?

Methodological Answer: Discrepancies arise from:

  • Catalyst loading : Pd(PPh3)4 at 5 mol% vs. 10 mol% increases yield from 50% to 70% but risks Pd contamination .
  • Workup protocols : Aqueous extraction (pH 7) vs. column chromatography alters recovery of polar byproducts .

Synthesis Optimization Table

Table 2 : Reaction Condition Impact on Yield

StepOptimal ConditionsYield (%)Purity (%)
Tetrazole FormationDMF, 100°C, 12 h6598
Amide CouplingEDCI/HOBt, RT, 24 h5897
PurificationSilica gel (EtOAc/Hexane)5299

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.